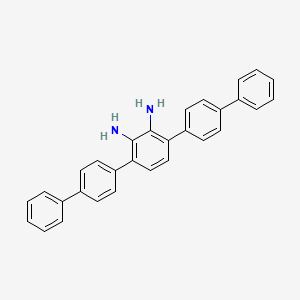
3,6-Bis(4-phenylphenyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-phenylphenyl)benzene-1,2-diamine: is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-phenylphenyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylphenylamine with benzene-1,2-diamine under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(4-phenylphenyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
Chemistry: In chemistry, 3,6-Bis(4-phenylphenyl)benzene-1,2-diamine is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies in molecular biology and biochemistry.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3,6-Bis(4-phenylphenyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Benzene-1,2-diamine: A simpler diamine with similar reactivity but fewer aromatic rings.
4-Phenylphenylamine: Another aromatic amine with fewer functional groups.
Properties
CAS No. |
868770-61-0 |
|---|---|
Molecular Formula |
C30H24N2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3,6-bis(4-phenylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C30H24N2/c31-29-27(25-15-11-23(12-16-25)21-7-3-1-4-8-21)19-20-28(30(29)32)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H,31-32H2 |
InChI Key |
DNYNOKPFBBJGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
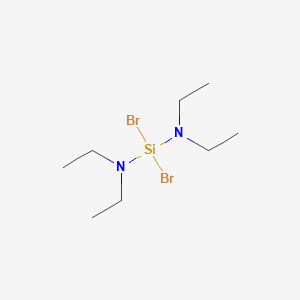
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
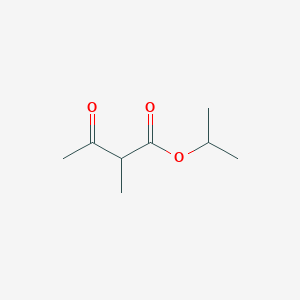

![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
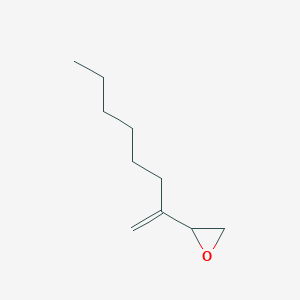
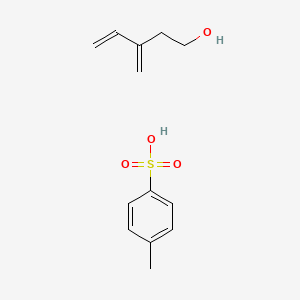
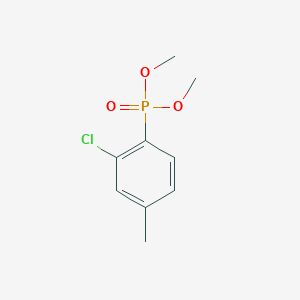
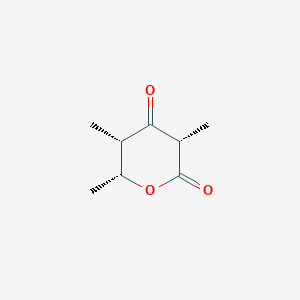
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)

![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)
